

Cross-Species Analysis of FOXM1 Gene Conservation: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, understanding the evolutionary conservation of a gene is paramount to elucidating its fundamental biological roles and its potential as a therapeutic target. This guide provides a comprehensive cross-species analysis of the Forkhead Box M1 (FOXM1) gene, a critical regulator of cell cycle progression and a key player in cancer development.

The FOXM1 gene, a member of the Forkhead box (FOX) family of transcription factors, is highly conserved across a wide range of species, underscoring its essential functions in cellular proliferation, differentiation, and the maintenance of genomic stability.[1][2] This guide delves into the sequence and domain conservation of FOXM1, presents detailed experimental protocols for its study, and visualizes its intricate signaling pathways.

Quantitative Analysis of FOXM1 Conservation

The conservation of the FOXM1 protein across different species is evident in its amino acid sequence identity. The following table summarizes the percentage identity of FOXM1 orthologs relative to the human FOXM1 protein, highlighting the remarkable degree of conservation, particularly within the functionally critical Forkhead DNA-binding domain.



Species Name	Common Name	UniProt Accessio n	Ensembl ID	Sequence Length (Amino Acids)	% Identity to Human FOXM1 (Overall)	% Identity to Human FOXM1 (Forkhea d Domain)
Homo sapiens	Human	Q08050	ENSG0000 0111206	748	100%	100%
Mus musculus	Mouse	Q08051	ENSMUSG 000000266 31	747	93%	99%
Rattus norvegicus	Rat	Q62823	ENSRNOG 000000143 83	747	92%	99%
Gallus gallus	Chicken	F1N8D3	ENSGALG 000000142 07	719	78%	97%
Xenopus laevis	African Clawed Frog	Q6DGW0	ENSXETG 000000040 71	701	71%	96%
Danio rerio	Zebrafish	Q562C1	ENSDARG 000000032 00	623	62%	94%
Drosophila melanogas ter	Fruit Fly	Q9V6T2	FBgn0026 428	839	35%	75%

Note: The Forkhead domain of human FOXM1 corresponds to amino acids 224-320.

Structural and Functional Conservation

FOXM1 protein architecture is characterized by three main functional domains: an N-terminal repressor domain (NRD), a central and highly conserved Forkhead (FKH) DNA-binding



domain, and a C-terminal transactivation domain (TAD).[2] The high degree of conservation within the FKH domain across diverse species is indicative of a shared mechanism of DNA recognition and binding to the consensus sequence 5'-A-T/C-AAA-T/C-AA-3'.

Functionally, FOXM1's role as a master regulator of the G1/S and G2/M phases of the cell cycle is conserved from invertebrates to vertebrates.[3] In mammals, FOXM1 is essential for proper embryonic development, and its knockout in mice is embryonically lethal. Studies in Drosophila melanogaster have shown that FOXM1 homologs are critical for the development of various tissues, further highlighting its fundamental role in orchestrating cell proliferation and differentiation.

Key Signaling Pathways

FOXM1 activity is tightly regulated by a complex network of upstream signaling pathways and, in turn, it controls the expression of a vast array of downstream target genes critical for cell cycle progression.

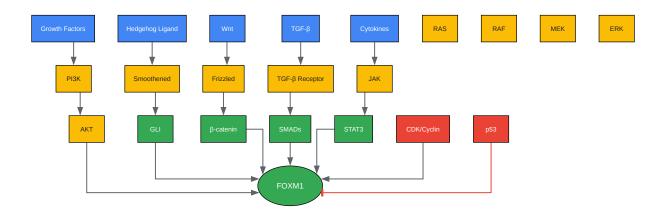
Upstream Regulation of FOXM1

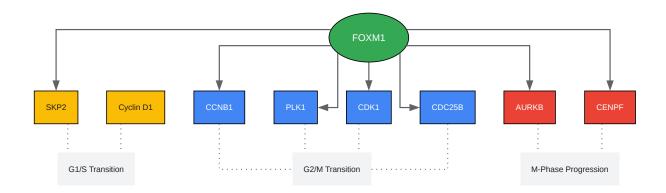
A multitude of signaling pathways converge on FOXM1 to control its expression and activity. Key upstream regulators include:

- RAS/RAF/MEK/ERK Pathway: This pathway activates FOXM1, promoting cell proliferation.
 [2]
- PI3K/AKT Pathway: Another critical pathway that positively regulates FOXM1 activity.[4]
- p53: The tumor suppressor p53 negatively regulates FOXM1 expression.[5]
- Hedgehog Signaling: This developmental pathway can activate FOXM1 expression.[4]
- Wnt/β-catenin Pathway: Cross-talk exists between this pathway and FOXM1, often leading to its activation.[3]
- TGF-β/SMAD Pathway: This pathway can have dual roles, but often interacts with FOXM1 signaling.[3]

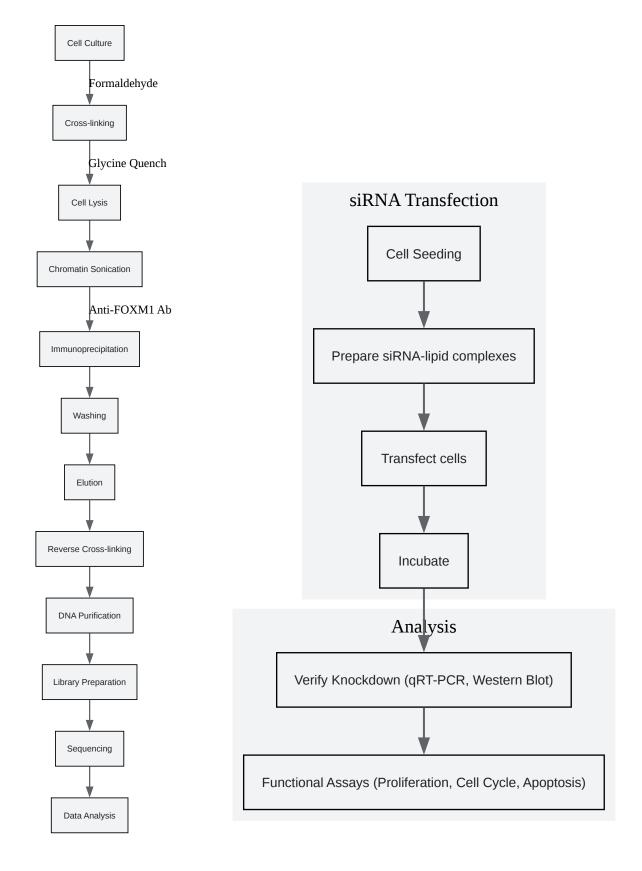


- STAT3: Signal transducer and activator of transcription 3 can also modulate FOXM1 expression.[3]
- CDK/Cyclin Complexes: Cyclin-dependent kinases phosphorylate and activate FOXM1 in a cell-cycle-dependent manner.[6]









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